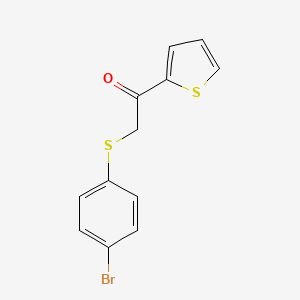

2-((4-Bromophenyl)thio)-1-(thiophen-2-yl)ethan-1-one

Description

2-((4-Bromophenyl)thio)-1-(thiophen-2-yl)ethan-1-one is a sulfur-containing aromatic ketone characterized by a thiophen-2-yl ethanone backbone substituted with a 4-bromophenylthio group. Its synthesis typically involves nucleophilic substitution reactions between brominated ketones and thiols under basic conditions .

Properties

Molecular Formula |

C12H9BrOS2 |

|---|---|

Molecular Weight |

313.2 g/mol |

IUPAC Name |

2-(4-bromophenyl)sulfanyl-1-thiophen-2-ylethanone |

InChI |

InChI=1S/C12H9BrOS2/c13-9-3-5-10(6-4-9)16-8-11(14)12-2-1-7-15-12/h1-7H,8H2 |

InChI Key |

CVOGOAWSNXBKOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(=O)CSC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

1-(4-Bromophenyl)-2-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (13c)

- Structure: Incorporates a nitrobenzylideneamino group and trifluoromethyl-substituted triazole.

- Properties : Higher molecular weight (514.28 g/mol) and melting point (202–204°C) due to increased polarity from the nitro and trifluoromethyl groups .

- Synthesis: Achieved 91% yield in ethanol, highlighting efficient condensation under mild conditions .

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one (11a)

- Structure : Substituted with a chlorophenyl-oxadiazole and methoxyphenyl group.

- Properties : Molecular ion peak at m/z 361 (C₁₇H₁₃ClN₂O₃S). The methoxy group enhances electron density, altering reactivity compared to bromophenyl derivatives .

1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (14a)

Functional Group Modifications

1-(4-Bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethan-1-one

- Structure : Tetrazole ring replaces thiophene, with an ethoxyphenyl substituent.

- Properties : Tetrazole acts as a bioisostere for carboxylic acids, improving solubility and bioavailability. Molecular weight: 478.25 g/mol .

2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one

Q & A

Basic: What are the primary synthetic routes for 2-((4-Bromophenyl)thio)-1-(thiophen-2-yl)ethan-1-one, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions between 4-bromothiophenol and a thiophen-2-yl ketone derivative. Key steps include:

- Thioether formation: Reaction of 4-bromothiophenol with a bromo- or chloroacetylthiophene precursor under basic conditions (e.g., K₂CO₃ in DMF) .

- Catalyst optimization: Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the carbonyl group, improving coupling efficiency .

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) are preferred for their ability to stabilize intermediates and facilitate reaction progression .

Table 1: Comparison of synthesis methods

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Nucleophilic substitution | 65–75 | K₂CO₃, DMF, 80°C, 12 h | |

| Catalyzed coupling | 78–85 | ZnCl₂, THF, reflux, 6 h |

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in biological activity data (e.g., varying IC₅₀ values) may arise from differences in assay design, purity, or structural confirmation. Methodological strategies include:

- Purity validation: Use HPLC (≥95% purity threshold) and mass spectrometry to confirm compound integrity .

- Structural corroboration: Single-crystal X-ray diffraction or NMR (¹H/¹³C, 2D-COSY) to verify the absence of regioisomers or degradation products .

- Assay standardization: Replicate studies under controlled conditions (e.g., cell line specificity, incubation time) to isolate confounding variables .

Basic: What structural features of 2-((4-Bromophenyl)thio)-1-(thiophen-2-yl)ethan-1-one contribute to its reactivity?

Answer:

The compound’s reactivity is influenced by:

- Thioether linkage (-S-): Enhances nucleophilicity and participates in redox reactions .

- Bromophenyl group: Acts as a leaving group in substitution reactions and stabilizes intermediates via electron-withdrawing effects .

- Thiophene ring: Provides π-conjugation for charge delocalization, facilitating electrophilic aromatic substitution .

Molecular formula: C₁₂H₉BrOS₂

Key spectral data (reference):

- ¹H NMR (CDCl₃): δ 7.45–7.30 (m, aromatic H), 2.85 (s, CH₃) .

- IR (cm⁻¹): 1680 (C=O), 690 (C-Br) .

Advanced: What experimental designs are recommended to evaluate the compound’s potential as a kinase inhibitor?

Answer:

- Kinase profiling: Screen against a panel of kinases (e.g., EGFR, MAPK) using fluorescence-based assays (ATP competition) .

- Docking studies: Perform molecular dynamics simulations to predict binding affinity to kinase active sites (software: AutoDock Vina) .

- Structure-activity relationship (SAR): Synthesize analogs with modified thiophene or bromophenyl groups to identify critical pharmacophores .

Basic: Which analytical techniques are most reliable for confirming the compound’s purity and structure?

Answer:

- Chromatography: HPLC with UV detection (λ = 254 nm) and a C18 column .

- Spectroscopy:

- MS: High-resolution ESI-MS for molecular ion confirmation .

- NMR: ¹³C DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons .

- Elemental analysis: Validate C, H, S, and Br composition .

Advanced: How can researchers optimize the compound’s solubility for in vivo studies without altering its bioactivity?

Answer:

- Co-solvent systems: Use cyclodextrin-based formulations or PEG-water mixtures to enhance aqueous solubility .

- Prodrug design: Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

- Micellar encapsulation: Employ biodegradable polymers (e.g., PLGA) for controlled release .

Basic: What are the documented biological activities of this compound?

Answer:

Preliminary studies on analogs suggest:

- Antimicrobial activity: Inhibition of Gram-positive bacteria (MIC = 8–16 µg/mL) via membrane disruption .

- Enzyme inhibition: Moderate activity against COX-2 (IC₅₀ ~ 50 µM) due to thioether-mediated redox modulation .

Advanced: What strategies mitigate toxicity concerns during preclinical evaluation?

Answer:

- Metabolic profiling: Use liver microsomes to identify toxic metabolites (e.g., bromine displacement products) .

- Cytotoxicity screening: Prioritize analogs with selectivity indices >10 (e.g., IC₅₀ for cancer cells vs. normal fibroblasts) .

- In silico toxicity prediction: Tools like ProTox-II to flag hepatotoxicity or mutagenicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.